

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid

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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)-2-methylpropanoic acid

Cat. No.: B1348131

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This technical guide provides a comprehensive overview of **2-(2-Methoxyphenoxy)-2-methylpropanoic acid**, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a probable synthesis method, and explores its potential biological activities and mechanisms of action based on available literature for structurally related compounds.

Chemical and Physical Properties

2-(2-Methoxyphenoxy)-2-methylpropanoic acid, also known as 2-Methyl-2-(o-methoxyphenoxy)propionic acid, is a carboxylic acid derivative. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	53498-60-5	[1] [2]
Molecular Formula	C ₁₁ H ₁₄ O ₄	[1] [2]
Molecular Weight	210.23 g/mol	[2]
Density	1.157 g/cm ³	[1]
Boiling Point	316.5°C at 760 mmHg	[1]
Flash Point	118.9°C	[1]
Purity (typical)	≥95%	[2]

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **2-(2-Methoxyphenoxy)-2-methylpropanoic acid** is not readily available in peer-reviewed literature, a probable synthesis can be extrapolated from methods used for structurally similar compounds, such as 2-(4-methoxyphenoxy)-propionic acid. The likely synthetic route is a Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of a phenoxypropanoic acid derivative and is adapted from a patented industrial method for a related compound.

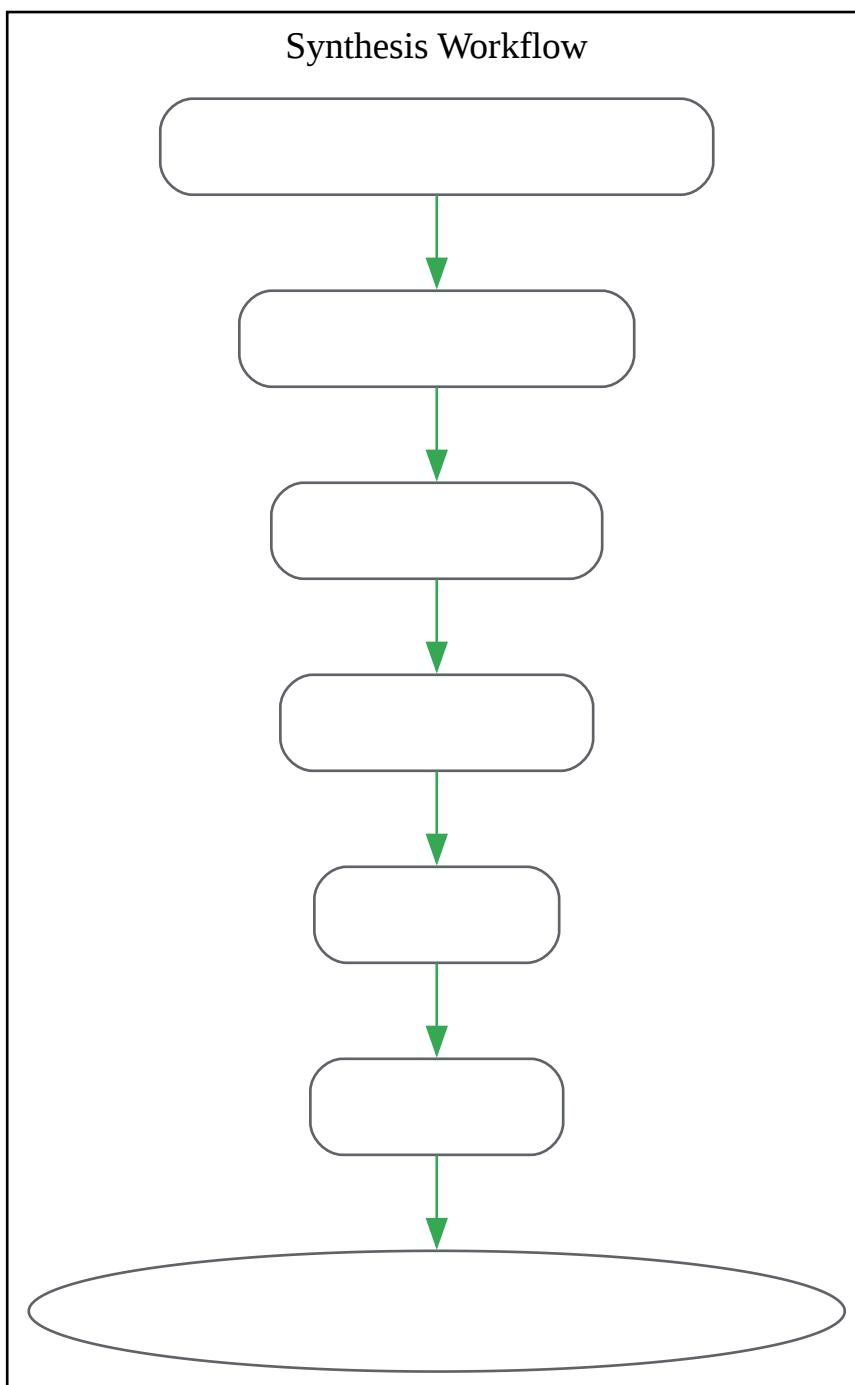
Materials:

- Guaiacol (2-methoxyphenol)
- 2-Bromo-2-methylpropanoic acid
- Sodium hydroxide (NaOH)
- Aprotic solvent (e.g., acetonitrile)
- Strong base (e.g., potassium carbonate)
- Hydrochloric acid (HCl) for acidification

- Organic solvent for extraction (e.g., methyl isobutyl ketone)

Procedure:

- Deprotonation of Guaiacol: In a reaction vessel, dissolve guaiacol in an aprotic solvent like acetonitrile. Add a strong base, such as potassium carbonate, to the mixture. Stir the suspension at room temperature to facilitate the deprotonation of the phenolic hydroxyl group, forming the potassium guaiacolate salt.
- Nucleophilic Substitution: To the resulting mixture, add a solution of 2-bromo-2-methylpropanoic acid in the same solvent. Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it may be filtered. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and acidified with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3. This step protonates the carboxylate to form the desired carboxylic acid.
- Extraction and Purification: The acidified aqueous solution is then extracted with an organic solvent, such as methyl isobutyl ketone. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- Recrystallization: The crude **2-(2-Methoxyphenoxy)-2-methylpropanoic acid** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.



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Caption: A generalized workflow for the synthesis of **2-(2-Methoxyphenoxy)-2-methylpropanoic acid**.

Potential Biological Activity and Signaling Pathways

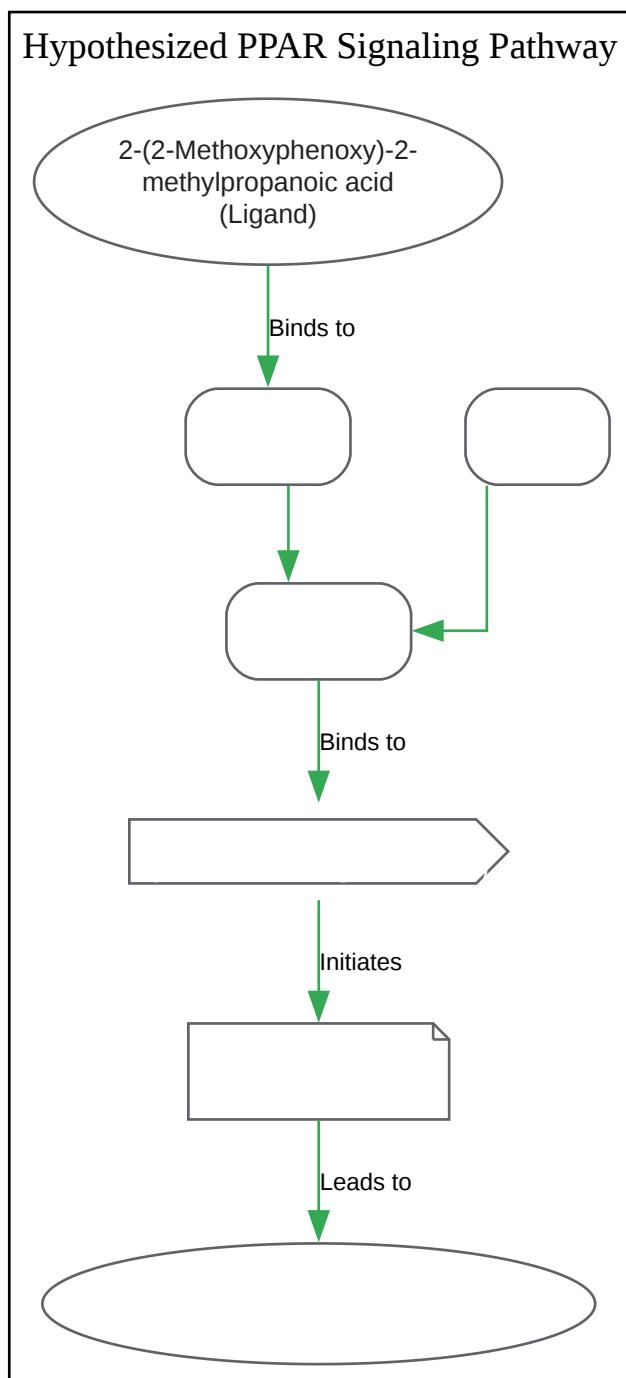
Direct biological activity data for **2-(2-Methoxyphenoxy)-2-methylpropanoic acid** is scarce in the public domain. However, its structural similarity to fibrates and other phenoxypropanoic acid derivatives suggests it may act as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.

Hypothesized Mechanism of Action: PPAR Agonism

Based on the structure of related compounds, **2-(2-Methoxyphenoxy)-2-methylpropanoic acid** could potentially activate one or more PPAR isoforms (α , γ , or δ).

PPAR Signaling Pathway:

- Ligand Binding: The compound may enter the cell and bind to the ligand-binding domain of a PPAR.
- Heterodimerization: Upon ligand binding, the PPAR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).
- DNA Binding: This PPAR-RXR heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
- Gene Transcription: The binding of the heterodimer to the PPRE recruits co-activator proteins, which then initiate the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.



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